2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol
Description
Properties
IUPAC Name |
2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-4-5-9(13-8)6-11-10(2,3)7-12/h4-5,11-12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXVWYVDKFVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359411 | |
| Record name | AN-465/41988137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-89-9 | |
| Record name | AN-465/41988137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Ammondolysis Route
A widely cited method involves the halogenation of isobutyraldehyde followed by ammonolysis (Figure 1).
-
Step 1: Halogenation of Isobutyraldehyde
Isobutyraldehyde is dissolved in a solvent (e.g., dichloromethane) and treated with a halogen source (Cl₂ or Br₂) at -5–0°C to yield 2-halo-2-methylpropanal. The reaction proceeds via electrophilic addition, with a reported conversion rate >95%. -
Step 2: Reduction to 2-Halo-2-Methyl-1-Propanol
The haloaldehyde is reduced using sodium borohydride (NaBH₄) in isopropanol at 60–65°C, yielding 2-halo-2-methyl-1-propanol. Catalysts such as aluminum isopropoxide enhance selectivity, achieving yields of 85–90%. -
Step 3: Ammonolysis
The haloalcohol undergoes ammonolysis in a pressurized reactor with excess NH₃ (2.0 MPa) at 160°C for 30 hours. Post-reaction distillation at 102–104°C (8.5–8.7 kPa) isolates 2-amino-2-methyl-1-propanol with 75–91% yield and ≥96% purity.
Aziridine Ring-Opening Method
An alternative route involves the acid-catalyzed ring-opening of 2,2-dimethylaziridine:
Reductive Amination
The most efficient method involves reductive amination of 2-amino-2-methyl-1-propanol with 5-methylthiophene-2-carbaldehyde:
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Coupling Reaction :
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2-Amino-2-methyl-1-propanol and 5-methylthiophene-2-carbaldehyde are refluxed in methanol with glacial acetic acid (catalyst) for 12 hours.
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The imine intermediate is reduced in situ using sodium cyanoborohydride (NaBH₃CN) at 25°C.
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Yield: 78–82% after column chromatography (silica gel, ethyl acetate/hexane).
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Nucleophilic Substitution
An alternative employs 5-methyl-2-thiophenemethyl chloride as the electrophile:
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Alkylation :
Industrial-Scale Optimization
Catalytic Enhancements
Purification Techniques
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Distillation Parameters :
-
Fractional Distillation : Collecting the 102–104°C fraction under reduced pressure (8.5 kPa) ensures >98% purity.
Mechanistic Insights
Reductive Amination Pathway
The reaction proceeds via a two-step mechanism:
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Imine Formation : Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.
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Reduction : NaBH₃CN selectively reduces the C=N bond without affecting the thiophene ring.
Side Reactions and Mitigation
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Over-Alkylation : Excess 5-methylthiophene-2-carbaldehyde leads to tertiary amine byproducts. Stoichiometric control (1:1 molar ratio) limits this to <5%.
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Oxidation : The thiophene sulfur is susceptible to oxidation; conducting reactions under N₂ or Ar prevents sulfoxide formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Ammondolysis | 75–91 | 96–99 | High | Moderate |
| Aziridine Ring-Opening | 91 | 99.4 | Medium | Low |
| Reductive Amination | 78–82 | 98 | High | High |
| Nucleophilic Substitution | 70–75 | 95 | Medium | Moderate |
The halogenation-ammonolysis route is preferred for industrial-scale production due to its robustness, whereas reductive amination offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical modifications .
Biological Research
Potential Biological Activities
Research indicates that 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol exhibits several biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory effects, which could lead to applications in treating inflammatory diseases .
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its therapeutic applications , particularly in:
- Neurological Disorders : Its structural similarity to known drugs suggests it may interact with neurotransmitter systems, warranting further studies into its efficacy against neurological conditions .
- Cancer Treatment : Initial studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .
Industrial Applications
Material Development
In industrial settings, this compound is utilized as an intermediate in the production of various materials. Its properties can be harnessed to develop new polymers or coatings with specific functional characteristics.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition rates, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Assay : In vitro tests demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, with IC50 values indicating promising therapeutic potential .
- Synthesis Optimization : Research focused on optimizing synthetic routes for producing this compound efficiently highlighted the importance of reaction conditions and catalysts in achieving high yields.
Mechanism of Action
The mechanism by which 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood through comparison with three closely related analogs:
1-[(2-{[(5-Methyl-2-Thienyl)Methyl]Amino}Ethyl)Amino]-2-Propanol
- Molecular Formula : C₁₁H₂₀N₂OS
- Average Mass : 228.354 g/mol
- Structural Distinction: Incorporates an ethylamino spacer between the thienylmethyl group and the propanol backbone, introducing additional flexibility.
- Key Data: Monoisotopic mass: 228.129634 g/mol ChemSpider ID: 3907770 Stereochemistry: 0 of 1 defined stereocenters .
3-{[(5-Methyl-2-Thienyl)Methyl]Amino}-1-Propanol
- Molecular Formula: C₉H₁₅NOS
- Average Mass : 185.286 g/mol
- Structural Distinction: Linear propanol chain with the amino group at the 3-position, lacking the branched 2-methyl substitution.
- Key Data :
3-(Methylamino)-1-(Thiophen-2-Yl)Propan-1-ol
- Structural Features: A simpler analog with a thiophen-2-yl group directly attached to the propanol chain and a methylamino substituent.
Comparative Analysis Table
*Note: Exact data for this compound are unavailable in the provided evidence; values are inferred from structural analogs.
Key Structural and Functional Differences
The linear propanol chain in 3-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol lacks steric hindrance, possibly favoring solubility.
Steric Effects :
- The 2-methyl branch in the target compound introduces steric hindrance, which could influence metabolic stability or intermolecular interactions.
Thermal Properties :
- The linear analog’s higher boiling point (307°C vs. unrecorded values for others) suggests stronger intermolecular forces due to its simpler structure .
Research and Commercial Implications
- Synthetic Challenges : The discontinuation of the target compound’s hydrochloride salt may reflect difficulties in large-scale synthesis or purification.
- Biological Relevance: Thiophene-containing amino alcohols are associated with antimicrobial, anti-inflammatory, and anticancer activities , though specific data for the target compound remain unverified.
- Regulatory Considerations: Structural analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in pharmaceuticals, underscoring the need for rigorous analytical profiling .
Biological Activity
2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol, also known as this compound hydrochloride, is an organic compound with significant potential in various biological applications. Its unique structure, which includes a thienyl group and an amino group, positions it as a candidate for research in fields such as pharmacology and medicinal chemistry.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 201.32 g/mol. The compound's IUPAC name is 2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol; hydrochloride.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NOS |
| Molecular Weight | 201.32 g/mol |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 1048664-80-7 |
Biological Activity
Research into the biological activity of this compound has revealed several promising properties, particularly in the areas of antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using serial dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated that the compound is more effective against Staphylococcus aureus than Escherichia coli, highlighting its potential use in treating infections caused by resistant strains of bacteria.
Case Study 2: Anti-inflammatory Activity
In another study focusing on its anti-inflammatory properties, the compound was administered to a mouse model of induced inflammation. The levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were measured before and after treatment.
| Cytokine | Pre-treatment (pg/mL) | Post-treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 75 |
These findings suggest that treatment with the compound significantly reduced the levels of these inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
